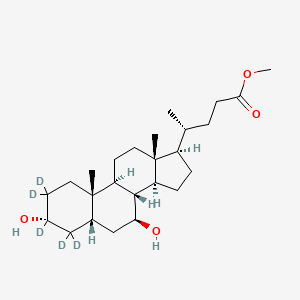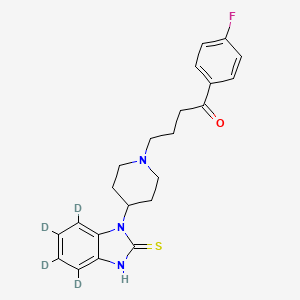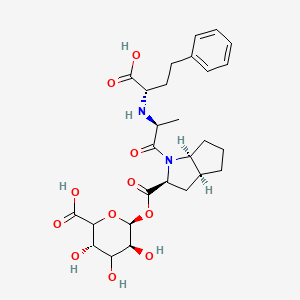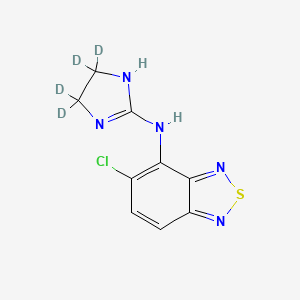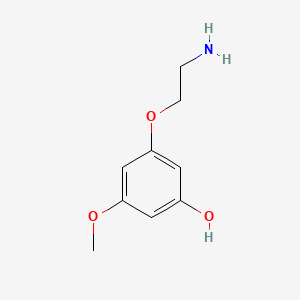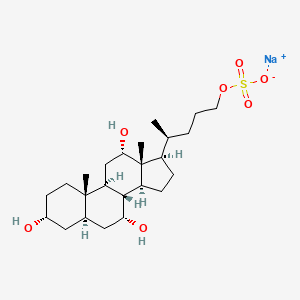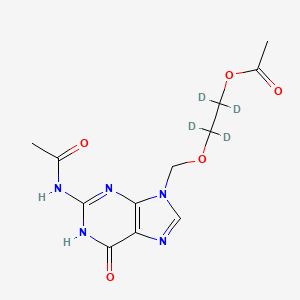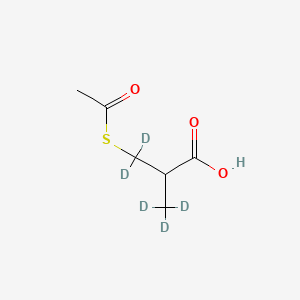
3-Acetylthio-2-methylpropanoic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylthio-2-methylpropanoic Acid-d5, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3S and its molecular weight is 167.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Environmental and Biological Studies
Scientific research involving specific chemical compounds often explores their environmental impact, biological roles, and potential therapeutic uses. For instance, studies on herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and pesticides have been focused on understanding their toxicology, environmental fate, and effects on non-target organisms. These insights are crucial for developing safer agricultural practices and mitigating environmental pollution (Zuanazzi et al., 2020; Islam et al., 2017).
Pharmacological and Therapeutic Research
Compounds like N-acetylcysteine (NAC) and chlorogenic acid (CGA) illustrate the diversity of applications that specific chemical compounds can have. NAC has been studied for its potential in treating psychiatric disorders by modulating neurotropic and inflammatory pathways (Dean et al., 2011). CGA, on the other hand, has been noted for its antioxidant, anti-inflammatory, and cardioprotective effects, suggesting its utility in managing diseases related to oxidative stress (Naveed et al., 2018).
Bioaccumulation and Environmental Impact Studies
The research on bioaccumulation, such as that concerning decamethylpentacyclosiloxane (D5), emphasizes the importance of understanding how chemicals accumulate in ecosystems and their potential toxic effects on wildlife and humans. Such studies help in forming regulations and guidelines for chemical usage and disposal (Gobas et al., 2015).
作用機序
Target of Action
3-Acetylthio-2-methylpropanoic Acid-d5 is a labelled analogue of 3-Acetylthio-2-methylpropionic acid . This compound is a key intermediate for Captopril and other hypertension drugs . It primarily targets enzymes, inhibiting their ability to catalyze reactions .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their catalytic activity . This interaction results in the suppression of the enzymes’ normal function, leading to a decrease in the production of certain biochemicals that are involved in the regulation of blood pressure.
Biochemical Pathways
Given its role as an intermediate in the synthesis of hypertension drugs like captopril , it can be inferred that it may be involved in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.
Pharmacokinetics
It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on certain enzymes . By inhibiting these enzymes, the compound can disrupt the production of biochemicals involved in blood pressure regulation, potentially leading to a reduction in hypertension.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the chemical environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at -20° C .
生化学分析
Biochemical Properties
It is known to be a key intermediate for Captopril and other hypertension drugs . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
Given its role as a key intermediate for hypertension drugs , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its role as a key intermediate for hypertension drugs , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])SC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
